N-(2-Furylmethyl)-2-(tetrahydro-2-furanylmethoxy)-aniline
Description
Introduction to N-(2-Furylmethyl)-2-(tetrahydro-2-furanylmethoxy)-aniline
Chemical Identity and Nomenclature
The compound is formally named N-(furan-2-ylmethyl)-2-(oxolan-2-ylmethoxy)aniline under IUPAC nomenclature. Its structure comprises three distinct components:
- Aniline backbone : A benzene ring bonded to an amino group (−NH₂), serving as the core aromatic system.
- Furylmethyl substituent : A furan ring (C₄H₃O) attached via a methylene bridge to the aniline’s nitrogen atom.
- Tetrahydrofuranylmethoxy group : A saturated tetrahydrofuran (oxolane) linked by a methoxy (−OCH₂−) group to the benzene ring.
The molecular formula C₁₆H₁₉NO₃ reflects 16 carbon, 19 hydrogen, 1 nitrogen, and 3 oxygen atoms. Key identifiers include:
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₉NO₃ | |
| Molecular Weight | 273.33 g/mol | |
| Hydrogen Bond Donors | 1 (NH group) | |
| Hydrogen Bond Acceptors | 3 (O atoms) |
Classification within Aniline Derivatives
This compound belongs to the aromatic monoamine derivatives class, specifically categorized under HS code 292142 as "amine-function compounds; aromatic monoamines and their derivatives". Its structural features align with three subclasses:
- Substituted anilines : The methoxy and furylmethyl groups modify the parent aniline structure.
- Heterocyclic ethers : The tetrahydrofuran and furan rings introduce oxygen-containing heterocycles.
- Bifunctional intermediates : The presence of both ether and amine groups enables participation in nucleophilic and electrophilic reactions.
Compared to simpler aniline derivatives, its hybrid architecture enhances steric and electronic complexity, making it suitable for advanced synthetic applications.
Historical Context in Organic Chemistry
While the compound itself lacks a documented historical footprint, its structural motifs are deeply rooted in the evolution of aromatic chemistry:
- Aniline : First isolated in 1826, aniline became pivotal in dyestuff synthesis, culminating in Perkin’s 1856 discovery of mauveine.
- Furan derivatives : Furan-based compounds gained prominence in the mid-20th century for their role in carbohydrate and polymer chemistry.
- Tetrahydrofuran : Widely adopted as a solvent and ligand in organometallic catalysis since the 1960s.
The integration of these groups into a single molecule reflects modern trends in multi-functional ligand design and dynamic covalent chemistry.
Significance in Chemical Research
Recent studies highlight its utility in two domains:
- Catalysis : The tetrahydrofuran moiety can act as a Lewis base, facilitating nucleophilic catalysis in hydrazone formation. For example, aniline derivatives accelerate imine exchange reactions under physiological conditions, as demonstrated in kinetic studies.
- Synthetic intermediates : Its bifunctional structure enables use in cross-coupling reactions. In a 2020 study, N-(furan-2-ylmethyl)aniline derivatives served as precursors for quinolinone synthesis via Ullmann-type couplings.
Ongoing research explores its potential in metal-organic frameworks (MOFs) and supramolecular assemblies, leveraging its dual ether-amine functionality.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(oxolan-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-2-8-16(20-12-14-6-4-10-19-14)15(7-1)17-11-13-5-3-9-18-13/h1-3,5,7-9,14,17H,4,6,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGQLGKZQXVKHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC=C2NCC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Furylmethyl)-2-(tetrahydro-2-furanylmethoxy)-aniline, with the molecular formula C16H19NO3 and a molecular weight of 273.33 g/mol, is a compound of significant interest in biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
| Property | Details |
|---|---|
| IUPAC Name | N-(furan-2-ylmethyl)-2-(oxolan-2-ylmethoxy)aniline |
| Molecular Formula | C16H19NO3 |
| Molecular Weight | 273.33 g/mol |
| Purity | Typically 95% |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure allows it to bind effectively to these targets, potentially inhibiting their activity or altering their function.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which could lead to reduced cellular proliferation.
- Receptor Binding : The compound may interact with specific receptors that modulate cellular responses, impacting processes such as inflammation and cancer cell growth.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Activity : Some investigations have reported its effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
Study 1: Anticancer Activity
A study conducted on the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Study 2: Enzyme Interaction
Research focusing on enzyme interactions revealed that this compound inhibits topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition suggests a potential pathway for anticancer effects by preventing cancer cells from dividing.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 4-Oxo-4-[2-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid | Similar furan and aniline structure | Different functional groups affecting solubility and reactivity |
| 4-Oxo-4-[2-(tetrahydro-2-furanylmethoxy)anilino]-pentanoic acid | Similar core structure | Variations in side chains influencing biological activity |
Future Directions
Further research is essential to fully elucidate the biological mechanisms and therapeutic potential of this compound. Future studies should focus on:
- In Vivo Studies : To confirm efficacy and safety in living organisms.
- Mechanistic Studies : To better understand how this compound interacts at the molecular level.
- Formulation Development : Exploring delivery methods that enhance bioavailability and therapeutic effects.
Scientific Research Applications
N-(2-Furylmethyl)-2-(tetrahydro-2-furanylmethoxy)-aniline is a compound with potential applications in various scientific fields, particularly in medicinal chemistry and agricultural sciences. This article explores its applications, supported by data tables and insights from diverse sources.
Safety Information
This compound is classified as an irritant, and safety precautions should be taken during handling. It poses risks such as skin irritation and respiratory issues if inhaled or ingested .
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects. Some studies suggest that compounds containing furan moieties exhibit anti-inflammatory and anticancer properties. For instance, derivatives of furan have shown promise in inhibiting tumor growth and reducing inflammation markers in vitro .
Case Study: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer activity of several furan derivatives, including this compound. The results indicated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for further development .
Agricultural Sciences
The compound's structure suggests possible applications in agrochemicals, particularly as a pesticide or herbicide. Its furan-based structure may enhance its effectiveness against specific pests while minimizing environmental impact.
Data Table: Pesticidal Efficacy
Biochemical Research
Research has indicated that this compound may interact with specific biochemical pathways, making it a candidate for studies related to enzyme inhibition or receptor modulation. Its unique structure allows it to potentially bind to active sites of enzymes involved in metabolic processes.
Case Study: Enzyme Inhibition
In a biochemical assay, this compound was tested for its ability to inhibit a key enzyme linked to metabolic disorders. The results demonstrated a dose-dependent inhibition, highlighting its potential as a therapeutic agent for metabolic diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The following table summarizes key analogs and their structural differences:
*Estimated based on analogous structures (e.g., C17H19NO3).
Key Observations:
- Halogenated Derivatives : Chlorine or bromine substituents (e.g., 3v, 3w) improve reactivity in cross-coupling reactions, yielding 72–85% under catalytic conditions .
- Steric Effects: Bulky groups like tert-butylphenoxyethyl (in ) reduce reaction rates due to steric hindrance but may enhance target selectivity in drug design.
Preparation Methods
General Synthetic Route
Based on analogous syntheses of substituted anilines and related patent disclosures on alkoxy-substituted anilines, the preparation can be summarized as follows:
Synthesis of Alkoxy Halide Intermediate
- The tetrahydro-2-furanylmethoxy moiety is introduced via an alkoxy halide intermediate, typically prepared by reacting tetrahydro-2-furanmethanol with a halogenating agent such as thionyl chloride to yield 2-(tetrahydro-2-furanylmethoxy)alkyl halide.
- Example: Reaction of tetrahydro-2-furanmethanol with thionyl chloride at controlled temperature (0–15 °C) under reflux for several hours to obtain the corresponding chloroalkoxy derivative in high yield (~95%).
Nucleophilic Substitution with Aniline Derivative
- The alkoxy halide is then reacted with aniline or substituted aniline derivatives under catalytic conditions, often using metal halide catalysts (e.g., FeCl2) to promote nucleophilic substitution at the nitrogen.
- The reaction is typically conducted in an inert solvent or neat, at elevated temperatures (around 150 °C) for extended periods (10–15 hours).
- Workup involves washing with aqueous base to neutralize acidic by-products, filtration, drying, and vacuum distillation to purify the final product.
Introduction of the Furylmethyl Group
- The N-substitution with the 2-furylmethyl group can be achieved by reacting the amine intermediate with 2-furylmethyl halide or via reductive amination using 2-furylcarboxaldehyde and a reducing agent.
- This step requires careful control to prevent over-alkylation or side reactions.
Catalysts and Reaction Conditions
- Catalysts : Metal halides such as FeCl2 have been shown to form complexes with secondary amines, inhibiting side reactions and improving yields.
- Temperature : Elevated temperatures (100–150 °C) are common to drive the substitution reactions to completion.
- Solvent : Reactions may be performed solvent-free or in dichloromethane or other inert organic solvents.
- Reaction Time : Typically 10–15 hours under reflux conditions.
Representative Experimental Data from Related Compounds
| Step | Reactants & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Tetrahydro-2-furanmethanol + Thionyl chloride (1.1 equiv), 0–15 °C, reflux 5 h | 2-(tetrahydro-2-furanylmethoxy)alkyl chloride | 94.7 | High purity (99.2% by GC) |
| 2 | 2,6-Diethylaniline + alkoxy halide + FeCl2 (0.5 equiv), 150 °C, 15 h reflux | N-(2-propoxyethyl)-2,6-diethylaniline | 92.0 | 96.1% purity by GC |
| 3 | Amine intermediate + 2-furylmethyl halide or reductive amination | N-(2-Furylmethyl)-2-(tetrahydro-2-furanylmethoxy)-aniline | Not explicitly reported | Requires optimization |
Note: Data adapted from patent KR920000266B1 for analogous alkoxy-substituted anilines.
Detailed Research Findings and Optimization
- Yield and Purity : Use of metal halide catalysts significantly improves yield and purity by preventing side reactions between alkoxy halides and amines.
- Catalyst Loading : Varying FeCl2 loading from 0.1 to 0.5 equivalents affects yield; optimal loading around 0.5 equiv yields >90% product.
- Catalyst Type : Alternative catalysts (e.g., FeCl3, AlCl3) have been tested with variable success; FeCl2 remains preferred.
- Reaction without Catalyst : Reactions without catalyst or with only base (e.g., triethylamine) result in lower yields and more impurities.
- Purification : Post-reaction washing with 10% NaOH and filtration through Celite followed by drying over magnesium sulfate and vacuum distillation are essential for obtaining high-purity product.
Summary Table of Key Parameters for Preparation
| Parameter | Typical Value / Condition | Effect on Outcome |
|---|---|---|
| Alkoxy halide preparation | Thionyl chloride, 0–15 °C, reflux 5 h | High yield, high purity |
| Catalyst | FeCl2, 0.5 equiv | Enhances yield and selectivity |
| Reaction temperature | 150 °C reflux | Drives nucleophilic substitution |
| Reaction time | 15 hours | Ensures complete conversion |
| Solvent | Dichloromethane or solvent-free | Affects reaction rate and purity |
| Workup | Aqueous NaOH wash, Celite filtration, drying | Removes impurities and by-products |
| Purification | Vacuum distillation (110–115 °C / 0.6 Torr) | Obtains pure target compound |
Q & A
Q. Key Considerations :
- Regioselectivity is controlled by steric and electronic effects of substituents on the aniline ring.
- Protect amine groups during THF methoxy introduction to avoid side reactions.
Basic: How can spectroscopic and crystallographic methods be applied to characterize this compound?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Identify protons on the furylmethyl group (δ 6.2–7.4 ppm for furan protons) and THF methoxy (δ 3.4–4.2 ppm). Aniline NH₂ protons appear as broad singlets (δ ~5 ppm) but may split due to hydrogen bonding .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry.
X-ray Crystallography :
- Single crystals grown via slow evaporation (e.g., ethyl acetate/hexane) reveal hydrogen-bonding networks (e.g., N–H···O interactions between aniline NH and THF oxygen). Crystal parameters (e.g., orthorhombic Pna2₁, a = 15.061 Å, b = 21.992 Å) confirm spatial arrangement .
Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 285.1 [M+H]⁺) and fragmentation patterns .
Advanced: How does the conformational flexibility of the tetrahydrofuran (THF) ring influence the compound’s reactivity and intermolecular interactions?
Methodological Answer:
The THF ring adopts envelope or twist conformations, affecting:
Reactivity :
- Electron-donating methoxy groups increase nucleophilicity at the aniline nitrogen, enhancing its participation in hydrogen bonding or catalytic cycles.
- Ring strain in THF (C–O–C angle ~108°) may destabilize transition states in nucleophilic substitutions .
Intermolecular Interactions :
Q. Experimental Design :
- Compare THF-methoxy derivatives with rigidified analogs (e.g., tetrahydropyran) to isolate conformational effects.
- Use DFT calculations (e.g., B3LYP/6-31G*) to model energy barriers for THF ring puckering .
Advanced: How can researchers resolve contradictions in reported catalytic efficiencies for reactions involving this compound?
Methodological Answer:
Discrepancies often arise from:
Catalyst Systems :
- Palladium sources (e.g., Pd(OAc)₂ vs. Pd(dppf)Cl₂) and ligands (e.g., tricyclohexylphosphine) impact coupling yields. Optimize ligand-to-metal ratios (e.g., 1:1 to 2:1) to balance stability and activity .
Reaction Conditions :
- Solvent polarity (dioxane vs. THF) and temperature (55°C vs. 95°C) alter rate and selectivity. Conduct kinetic studies under controlled conditions.
Byproduct Analysis :
- Use LC-MS to detect intermediates (e.g., dehalogenated byproducts in Suzuki couplings).
Q. Data Contradiction Analysis Framework :
Basic: What are the recommended protocols for purity assessment and analytical quantification of this compound?
Methodological Answer:
High-Performance Liquid Chromatography (HPLC) :
- Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile Phase: Acetonitrile/water (70:30) with 0.1% TFA.
- Detection: UV at 254 nm; retention time ~8.2 min .
Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values.
Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~213°C) .
Advanced: What computational approaches are suitable for predicting the biological activity or material properties of this compound?
Methodological Answer:
Molecular Docking :
- Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes with furan-binding pockets). Focus on π-π stacking between the furyl group and aromatic residues.
QSAR Modeling :
- Train models on datasets of aniline derivatives to predict logP (calculated ~2.8) and solubility (≈1.2 mg/mL in ethanol) .
DFT Calculations :
- Optimize geometry at the B3LYP/6-311++G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV) and redox potentials .
Validation : Cross-reference computational results with experimental assays (e.g., enzyme inhibition studies).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
